molecular formula C13H10ClN3O3 B2584317 N-(4-chlorophenyl)-N'-hydroxy-3-nitrobenzenecarboximidamide CAS No. 692287-17-5

N-(4-chlorophenyl)-N'-hydroxy-3-nitrobenzenecarboximidamide

Cat. No.: B2584317
CAS No.: 692287-17-5
M. Wt: 291.69
InChI Key: NLTBQTWOIHZNBO-UHFFFAOYSA-N
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Description

N-(4-Chlorophenyl)-N'-hydroxy-3-nitrobenzenecarboximidamide is a chemical compound with the molecular formula C13H10ClN3O3 and a molecular weight of 291.6898 g/mol . Its CAS number is 692287-17-5 . This benzimidamide derivative is characterized by a Z-configuration about the imidamide bond and features both a 4-chlorophenyl substituent and a 3-nitrophenyl ring system, making it a valuable intermediate in organic synthesis and medicinal chemistry research . The structure provides researchers with multiple sites for chemical modification, which is useful for structure-activity relationship (SAR) studies. The compound is intended for research applications only and is not for diagnostic or therapeutic uses. Researchers can utilize this product in areas such as the development of novel synthetic methodologies, the creation of molecular libraries for screening, and as a precursor for more complex chemical entities. For identification, the InChIKey is NLTBQTWOIHZNBO-UHFFFAOYSA-N . Handle with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

N'-(4-chlorophenyl)-N-hydroxy-3-nitrobenzenecarboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClN3O3/c14-10-4-6-11(7-5-10)15-13(16-18)9-2-1-3-12(8-9)17(19)20/h1-8,18H,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLTBQTWOIHZNBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=NC2=CC=C(C=C2)Cl)NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-N’-hydroxy-3-nitrobenzenecarboximidamide typically involves a multi-step process. One common method includes the following steps:

    Nitration: The nitration of benzenecarboximidamide to introduce the nitro group.

    Chlorination: The chlorination of the phenyl ring to attach the chlorophenyl group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-N’-hydroxy-3-nitrobenzenecarboximidamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products

    Oxidation: Formation of a carbonyl derivative.

    Reduction: Formation of an amino derivative.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or antiviral agent.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-N’-hydroxy-3-nitrobenzenecarboximidamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting the activity of enzymes involved in critical biological processes.

    Interacting with Receptors: Modulating the activity of cellular receptors to alter cell signaling pathways.

    Generating Reactive Species: Inducing oxidative stress by generating reactive oxygen species (ROS) that can damage cellular components.

Comparison with Similar Compounds

Data Tables

Table 1: Comparison of Halogen-Substituted Maleimide Derivatives

Compound Substituent IC50 (μM)
N-(4-fluorophenyl)maleimide F 5.18
N-(4-chlorophenyl)maleimide Cl 7.24
N-(4-bromophenyl)maleimide Br 4.37
N-(4-iodophenyl)maleimide I 4.34

Table 2: Antiproliferative Activity of Maleimide-Substituted Ethanoanthracenes

Compound Substituent % Viable Cells (1 μM)
25n 2-pyridyl 2%
25o 2-furyl 5%
25m 4-pyridyl 8%

Key Research Findings

Substituent Effects: Halogen size in maleimides has minimal impact on MGL inhibition, but electron-withdrawing groups (e.g., nitro) may enhance activity . Pyridyl substituents in ethanoanthracenes significantly improve antiproliferative potency compared to non-aromatic groups .

Structural Motifs: The 4-chlorophenyl group is a recurring feature in bioactive compounds, contributing to lipophilicity and target binding . Hydroxyimino and hydroxamic acid groups enable metal chelation, influencing antioxidant and enzyme-inhibitory profiles .

Potential Applications: The target compound’s nitro group may confer stability or enhance interactions with electron-deficient biological targets, positioning it for exploration in anticancer or antiparasitic drug development.

Biological Activity

N-(4-chlorophenyl)-N'-hydroxy-3-nitrobenzenecarboximidamide is an organic compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anti-inflammatory applications. This article provides a detailed overview of the biological activity associated with this compound, supported by relevant research findings, data tables, and case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • A chlorophenyl group which may enhance lipophilicity.
  • A hydroxy group that can participate in hydrogen bonding.
  • A nitro group which may contribute to its biological activity through redox reactions.

This unique combination of functional groups suggests that the compound could interact with various biological targets, influencing its activity.

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways, particularly those related to inflammation and microbial resistance.
  • Receptor Modulation : It could modulate the activity of cellular receptors, altering signaling pathways that lead to physiological responses.
  • Oxidative Stress Induction : By generating reactive oxygen species (ROS), the compound may induce oxidative stress in target cells, potentially leading to cell death or apoptosis.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains. The following table summarizes the antimicrobial activity observed:

MicroorganismMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Candida albicans64 µg/mL

Anti-inflammatory Activity

In addition to its antimicrobial properties, this compound has shown promise as an anti-inflammatory agent. Studies evaluating its effects on pro-inflammatory cytokines have yielded noteworthy results:

  • Inhibition of IL-6 Production : The compound significantly reduced IL-6 levels in cell cultures, indicating potential use in treating inflammatory diseases .

Case Studies and Research Findings

  • Study on Antimicrobial Efficacy : A study published in Frontiers in Chemistry investigated the antimicrobial efficacy of various derivatives of chlorophenyl compounds, including this compound. Results indicated that this compound had a broader spectrum of activity compared to similar compounds lacking the nitro group .
  • Evaluation of Anti-inflammatory Properties : Another research effort focused on the anti-inflammatory effects of this compound, demonstrating its ability to inhibit key inflammatory mediators. The study highlighted its potential application in treating conditions such as arthritis and other inflammatory disorders .

Q & A

Basic: What are the recommended synthetic routes for N-(4-chlorophenyl)-N'-hydroxy-3-nitrobenzenecarboximidamide, and how can purity be optimized?

Answer:
The synthesis typically involves coupling reactions between substituted benzoyl chlorides and hydroxylamine derivatives. For example:

Step 1: React 3-nitrobenzoyl chloride with hydroxylamine hydrochloride in a basic medium (e.g., NaOH/EtOH) to form the hydroxylamine intermediate.

Step 2: Couple this intermediate with 4-chloroaniline using carbodiimide reagents (e.g., DIC or EDC) and HOBt as a catalyst in anhydrous DMF .

Purification: Recrystallize using ethanol/water mixtures or employ column chromatography (silica gel, CH₂Cl₂/MeOH gradient).
Purity Optimization: Monitor reaction progress via TLC (Rf ~0.5 in 7:3 hexane/EtOAc). Use HPLC (C18 column, acetonitrile/water + 0.1% TFA) to confirm >95% purity .

Basic: Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should researchers prioritize?

Answer:
Key techniques include:

  • ¹H/¹³C NMR:
    • Look for the hydroxylamine proton (δ 9.2–10.5 ppm, broad singlet) and nitro group resonance (C-3 aromatic carbon at δ 145–150 ppm) .
  • UV-Vis: Absorbance maxima near 270–290 nm (π→π* transitions in nitroaromatic systems) .
  • Mass Spectrometry: ESI-MS in positive mode should show [M+H]⁺ at m/z 322.7 (calculated for C₁₃H₁₀ClN₃O₃) .

Advanced: How can researchers resolve contradictions in bioactivity data across different assay systems (e.g., varying IC₅₀ values)?

Answer: Contradictions may arise from:

  • Assay Conditions: Differences in cell lines (e.g., HepG2 vs. Huh7), serum concentrations, or incubation times.
  • Methodology: Validate using orthogonal assays (e.g., viral load quantification via qPCR and plaque reduction assays) .
  • Data Normalization: Include internal controls (e.g., ribavirin for antiviral studies) and use standardized protocols (e.g., WHO guidelines for HBV testing).

Advanced: What strategies are effective for probing the mechanism of action, particularly if the compound upregulates host antiviral factors like APOBEC3G (A3G)?

Answer:

Gene Expression Analysis: Perform qRT-PCR/Western blotting to quantify A3G levels in treated vs. untreated cells .

Knockdown Studies: Use siRNA targeting A3G to confirm its role in antiviral activity.

Structural-Activity Relationship (SAR): Synthesize analogs (e.g., nitro-to-cyano substitutions) to test if A3G upregulation correlates with specific functional groups .

Advanced: How can crystallographic data improve the understanding of this compound’s interaction with biological targets?

Answer:

  • Single-Crystal X-ray Diffraction: Resolve the compound’s conformation (e.g., planarity of the nitro group and chlorophenyl ring) to predict binding modes .
  • Docking Simulations: Use resolved protein structures (e.g., HBV polymerase) to model interactions. Key parameters:
    • Hydrogen bonding between the hydroxylamine group and active-site residues.
    • Hydrophobic interactions with the chlorophenyl moiety .

Basic: What in vitro and in vivo models are appropriate for preliminary antiviral efficacy testing?

Answer:

  • In Vitro:
    • HBV-infected HepAD38 cells; measure HBsAg/HBeAg secretion via ELISA .
  • In Vivo:
    • Duck HBV (DHBV) model: Administer 50 mg/kg/day orally; quantify viral DNA in serum/liver at days 0, 7, 14 .
    • Toxicity Screening: Acute toxicity in mice (LD₅₀ determination via Probit analysis) .

Advanced: How can researchers address solubility challenges during formulation for in vivo studies?

Answer:

  • Co-Solvents: Use 10% DMSO + 40% PEG-400 in saline for intravenous delivery .
  • Nanoparticle Encapsulation: Prepare PLGA nanoparticles (size ~150 nm, PDI <0.2) to enhance bioavailability .
  • Stability Testing: Monitor degradation via HPLC under physiological conditions (pH 7.4, 37°C) for 48 hours.

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